N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxamide group, the methoxy group, and the thiophene ring could potentially affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
The compound is part of a broader family of pyrazole derivatives, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis of such compounds often involves intricate chemical reactions aiming to introduce specific functional groups that can alter the molecule's physical, chemical, and biological properties.
For instance, the synthesis and crystal structure analysis of related pyrazole derivatives have been explored to understand their molecular and crystalline configurations better. The research by Prabhuswamy et al. (2016) details the synthesis of a pyrazole derivative with similar structural motifs, highlighting the importance of crystallography in understanding these compounds' geometric and electronic structures. This analysis provides insights into the compound's potential interactions with biological targets and its physicochemical properties (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Potential Applications
The research on pyrazole derivatives extends beyond mere structural analysis, delving into their potential applications in various scientific fields. For example, derivatives of pyrazole have been studied for their antidepressant potential, as evidenced by the work of Mathew, Suresh, and Anbazhagan (2014), which examines the antidepressant effects of thiophene-bearing pyrazoline carboxamides. Such studies underscore the therapeutic potential of pyrazole derivatives in addressing psychological disorders (Mathew, Suresh, & Anbazhagan, 2014).
Moreover, pyrazole derivatives' antimicrobial and anticancer properties have also been a subject of research, indicating these compounds' broad applicability in developing new therapeutic agents. Hafez, El-Gazzar, and Al-Hussain (2016) discuss the synthesis of novel pyrazole derivatives with significant antimicrobial and anticancer activities, demonstrating the potential of these molecules in contributing to novel drug development efforts (Hafez, El-Gazzar, & Al-Hussain, 2016).
Future Directions
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-15(13-5-8-25-10-13)12(2)22(19-11)7-6-18-16(23)14-9-21(3)20-17(14)24-4/h5,8-10H,6-7H2,1-4H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHOIKOOSQCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN(N=C2OC)C)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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